molecular formula C17H22N2O5 B11707009 Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11707009
M. Wt: 334.4 g/mol
InChI Key: OXOVOPBUJKTDAU-UHFFFAOYSA-N
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Description

Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a butyl ester, a hydroxy-methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalyst under reflux conditions . The reaction mixture is then subjected to esterification with butanol to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups.

Scientific Research Applications

Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The tetrahydropyrimidine ring can interact with nucleic acids and proteins, affecting cellular processes and pathways. These interactions can lead to changes in gene expression, enzyme activity, and cell signaling, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-4-5-8-24-16(21)14-10(2)18-17(22)19-15(14)11-6-7-12(20)13(9-11)23-3/h6-7,9,15,20H,4-5,8H2,1-3H3,(H2,18,19,22)

InChI Key

OXOVOPBUJKTDAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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